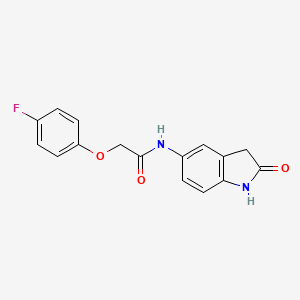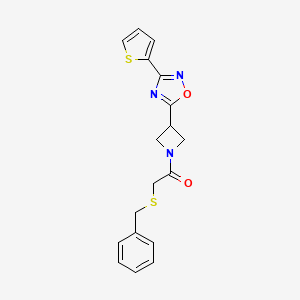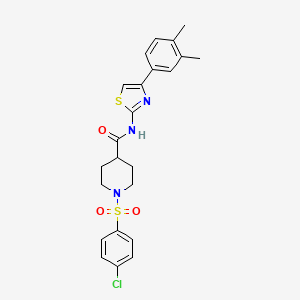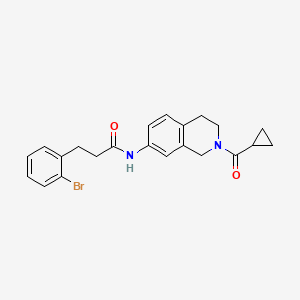
N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide” is a chemical compound that likely contains an acyl chloride group (2-chloroacetyl) and a benzamide group. The “difluoromethoxy” group suggests the presence of a methoxy group where two hydrogen atoms have been replaced by fluorine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a nucleophilic addition-elimination reaction between acyl chlorides and amines . This reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine .Chemical Reactions Analysis
The compound might undergo reactions typical of acyl chlorides and benzamides. For instance, acyl chlorides can react with amines to form amides . Benzamides can undergo hydrolysis to form amines and carboxylic acids .科学的研究の応用
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has been employed for creating novel derivatives of benzamide compounds, showcasing a method that enhances reaction rates and yields. Such approaches might be applicable to the synthesis or modification of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide for specific applications, including the development of new pharmaceuticals or materials with unique properties (Nimbalkar et al., 2018).
Histone Deacetylase Inhibition
Benzamide derivatives have been explored for their ability to inhibit histone deacetylase (HDAC), an enzyme critical in regulating gene expression. This property is significant for cancer research and treatment, indicating that related compounds like N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide could be investigated for similar biological activities (Saito et al., 1999).
Antibacterial and Antifungal Activities
Investigations into benzamide derivatives have revealed their potential antibacterial and antifungal activities. This suggests a path for the application of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide in developing new antimicrobial agents, particularly in addressing drug-resistant strains (Imramovský et al., 2011).
Fluorescence Probes
Benzamide structures have been utilized in the design of fluorescence probes for detecting reactive oxygen species (ROS), indicating their potential role in biomedical imaging and diagnostics. This application underscores the versatility of benzamide derivatives in scientific research, including possible adaptations for N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide (Setsukinai et al., 2003).
Reactivity and Catalysis
Research into the reactivity of polyamide monomers with free chlorine offers insights into the stability and degradation mechanisms of polyamide materials, relevant for the development of chlorine-resistant membranes and filters. Understanding the reactivity of similar compounds could inform the design and application of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide in material science (Huang et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO3/c11-5-8(15)14-9(16)6-1-3-7(4-2-6)17-10(12)13/h1-4,10H,5H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJVYXDZZNGMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide | |
CAS RN |
568555-99-7 |
Source


|
| Record name | N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2696216.png)

![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)

carboxamide](/img/structure/B2696225.png)

![Propyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2696231.png)



![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)
![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)
![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)
